INY-03-041 trihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C44H59Cl4N7O5 |

|---|---|

分子量 |

907.8 g/mol |

IUPAC 名称 |

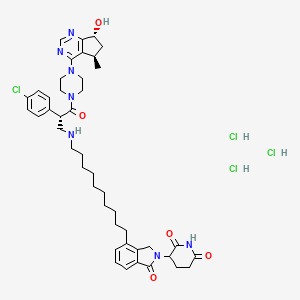

3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;trihydrochloride |

InChI |

InChI=1S/C44H56ClN7O5.3ClH/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55;;;/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55);3*1H/t29-,34-,36?,37-;;;/m1.../s1 |

InChI 键 |

CIUCPYHEIZXRGR-LMSABIMISA-N |

手性 SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl |

规范 SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

INY-03-041 Trihydrochloride: An In-Depth Technical Guide to a Potent Pan-AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-03-041 trihydrochloride is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). As a heterobifunctional molecule, it consists of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to the E3 ubiquitin ligase ligand Lenalidomide. This conjugation hijacks the cellular ubiquitin-proteasome system to induce the degradation of AKT proteins, offering a promising therapeutic strategy for cancers with aberrant AKT signaling. This technical guide provides a comprehensive overview of INY-03-041, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Introduction

The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1] Hyperactivation of AKT is a common feature of many tumors, making it a prime target for cancer therapy. While small molecule inhibitors of AKT have been developed, they often face challenges such as incomplete target inhibition and the development of resistance.

INY-03-041 represents a novel therapeutic modality that overcomes some of the limitations of traditional inhibitors. By inducing the degradation of AKT rather than simply inhibiting its kinase activity, INY-03-041 can lead to a more profound and sustained suppression of downstream signaling pathways.[2] This guide details the biochemical and cellular activities of INY-03-041 and provides methodologies for its scientific evaluation.

Mechanism of Action

INY-03-041 functions as a molecular bridge, simultaneously binding to both an AKT protein and the Cereblon (CRBN) E3 ubiquitin ligase complex. This ternary complex formation facilitates the polyubiquitination of AKT, marking it for degradation by the 26S proteasome.

The key components of INY-03-041 are:

-

AKT Warhead (Ipatasertib/GDC-0068): An ATP-competitive inhibitor that binds to the kinase domain of all three AKT isoforms.[1]

-

E3 Ligase Ligand (Lenalidomide): A well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A chemical linker that connects the AKT warhead and the E3 ligase ligand, optimized for the formation of a stable and productive ternary complex.

The degradation of AKT by INY-03-041 leads to the inhibition of downstream signaling pathways, including the phosphorylation of key substrates like PRAS40.

References

An In-depth Technical Guide to the Mechanism of Action of INY-03-041 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. This bifunctional molecule consists of an ATP-competitive AKT inhibitor, Ipatasertib (GDC-0068), linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), Lenalidomide.[1][2][3][4] By hijacking the ubiquitin-proteasome system, INY-03-041 induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to sustained inhibition of downstream signaling pathways.[2] This targeted protein degradation offers a distinct and potentially more durable pharmacological effect compared to conventional AKT inhibition, demonstrating enhanced anti-proliferative effects in various cancer cell lines.[2][5] This technical guide provides a comprehensive overview of the mechanism of action of INY-03-041, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Core Mechanism of Action: Targeted Protein Degradation

INY-03-041 operates as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity to trigger the ubiquitination and subsequent degradation of the target protein.

The mechanism unfolds in a series of steps:

-

Ternary Complex Formation: INY-03-041, with its two distinct ligands, simultaneously binds to both the target protein (AKT) and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This forms a ternary complex of AKT-INY-03-041-CRBN.[2][4]

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AKT protein. This process is catalyzed by the E3 ligase complex.

-

Proteasomal Degradation: The poly-ubiquitinated AKT protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[2]

-

Catalytic Cycle: After the degradation of AKT, INY-03-041 is released and can bind to another AKT molecule, initiating a new cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to induce the degradation of a larger pool of target protein.

A notable characteristic of INY-03-041 is the "hook effect," where at very high concentrations, the formation of the productive ternary complex is hindered due to the independent binding of the degrader to either AKT or CRBN, leading to a decrease in degradation efficiency.[2][6]

Quantitative Data

In Vitro Inhibitory Activity

INY-03-041 retains potent inhibitory activity against all three AKT isoforms, comparable to its parent inhibitor, Ipatasertib (GDC-0068).

| Target | INY-03-041 IC50 (nM) |

| AKT1 | 2.0[1][3] |

| AKT2 | 6.8[1][3] |

| AKT3 | 3.5[1][3] |

| S6K1 | 37.3[1] |

| PKG1 | 33.2[1] |

Anti-proliferative Activity

INY-03-041 demonstrates enhanced anti-proliferative effects compared to the AKT inhibitor GDC-0068 in cancer cell lines sensitive to PI3K pathway inhibition. The anti-proliferative effect is degradation-dependent.[2][5]

| Cell Line | INY-03-041 GR50 (nM) | GDC-0068 GR50 (nM) |

| ZR-75-1 | 16[2][5] | 229[2][5] |

Downstream Signaling and Sustained Effects

Degradation of AKT by INY-03-041 leads to a potent and durable suppression of downstream signaling pathways that are critical for cell growth and survival.

Inhibition of Downstream Effectors

Treatment with INY-03-041 results in a significant reduction in the phosphorylation of key AKT substrates, including:

-

PRAS40 (Proline-Rich AKT Substrate 40 kDa) at Threonine 246[2]

-

GSK3β (Glycogen Synthase Kinase 3 Beta) at Serine 9[2]

-

S6 Ribosomal Protein at Serine 240/244[2]

This inhibition of downstream signaling is more potent and sustained compared to treatment with the parent AKT inhibitor, GDC-0068.[2]

Sustained Pharmacological Effect

A key advantage of INY-03-041 is its prolonged duration of action. Compound washout experiments have demonstrated that even after the removal of INY-03-041, the degradation of AKT is sustained for up to 96 hours.[2] This leads to a durable suppression of downstream signaling, as evidenced by the continued low levels of phosphorylated PRAS40.[2] This contrasts with reversible inhibitors like GDC-0068, where signaling rebounds shortly after compound removal.[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of INY-03-041.

Immunoblotting for AKT Degradation and Downstream Signaling

This protocol is used to assess the levels of total and phosphorylated proteins in cell lysates following treatment with INY-03-041.

Materials:

-

Cell Lines: MDA-MB-468, T47D, ZR-75-1

-

Compounds: INY-03-041, GDC-0068 (Ipatasertib), Lenalidomide, INY-03-112 (negative control)

-

Antibodies:

-

Primary: pan-AKT, AKT1, AKT2, AKT3, phospho-PRAS40 (T246), phospho-GSK3β (S9), phospho-S6 (S240/244), CRBN, IKZF1, IKZF3, Vinculin (loading control)

-

Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG

-

-

Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of INY-03-041, GDC-0068, or controls for the desired duration (e.g., 4, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

This method is employed to assess the selectivity of INY-03-041 across the entire proteome.

Materials:

-

Cell Line: MOLT4

-

Reagents: Lysis buffer, DTT, iodoacetamide, trypsin, Tandem Mass Tag (TMT) labeling reagents, high-pH reversed-phase fractionation reagents, LC-MS grade solvents.

-

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

-

Sample Preparation: Treat MOLT4 cells with INY-03-041 or vehicle control. Lyse cells, reduce, alkylate, and digest proteins with trypsin.

-

TMT Labeling: Label peptides from each condition with distinct TMT isobaric tags.

-

Fractionation: Combine labeled peptides and fractionate using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Process raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between INY-03-041-treated and control samples to identify off-target effects.

Anti-Proliferation Assay (GR50)

This assay measures the effect of INY-03-041 on cell proliferation.

Materials:

-

Cell Lines: ZR-75-1, T47D, LNCaP, MCF-7, MDA-MB-468, HCC1937

-

Instrumentation: IncuCyte S3 Live-Cell Analysis System

-

Reagents: Cell culture medium, INY-03-041, GDC-0068.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: Add a range of concentrations of INY-03-041 or GDC-0068 to the wells.

-

Live-Cell Imaging: Place the plate in the IncuCyte S3 system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for several days.

-

Data Analysis: Use the IncuCyte software to determine cell confluence over time. Calculate the growth rate for each condition and determine the GR50 value, which is the concentration of the compound that causes a 50% reduction in the growth rate.

Compound Washout Experiment

This experiment assesses the duration of the pharmacological effect of INY-03-041 after its removal.

Procedure:

-

Treatment: Treat cells with INY-03-041 (e.g., 250 nM) or a control compound for a specified period (e.g., 12 hours).

-

Washout: Remove the compound-containing medium, wash the cells multiple times with fresh, pre-warmed medium to remove any residual compound.

-

Recovery: Add fresh medium to the cells and return them to the incubator.

-

Sample Collection: At various time points post-washout (e.g., 0, 24, 48, 72, 96 hours), lyse the cells and prepare samples for immunoblotting to assess the recovery of AKT and phospho-PRAS40 levels.

Conclusion

This compound represents a promising therapeutic strategy that leverages targeted protein degradation to achieve a potent and sustained inhibition of the AKT signaling pathway. Its distinct mechanism of action, leading to the elimination of the AKT protein rather than just its temporary inhibition, offers potential advantages in overcoming resistance and achieving more durable clinical responses. The in-depth understanding of its molecular mechanism, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for further preclinical and clinical development of this and other PROTAC-based therapies.

References

- 1. Phospho-S6 Ribosomal Protein (Ser240/244) (D68F8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. IncuCyte S3 Live-Cell Analysis System | BCM [bcm.edu]

- 3. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-PRAS40 (Thr246) (C77D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Incucyte S3 Live Cell Analysis Instrument | Sartorius [sartorius.com]

- 6. CRBN Polyclonal Antibody (PA5-98707) [thermofisher.com]

INY-03-041 Trihydrochloride: A Technical Guide to a Potent Pan-AKT PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-03-041 trihydrochloride is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the serine/threonine kinase AKT. As a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, AKT represents a prime therapeutic target. This technical guide provides an in-depth overview of INY-03-041, a heterobifunctional degrader that links the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN). This document details its mechanism of action, quantitative biochemical and cellular data, and available experimental methodologies to facilitate further research and development.

Introduction

The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many human cancers, making AKT a compelling target for anti-cancer drug development. While traditional small molecule inhibitors of AKT have been developed, they often face challenges such as the need for sustained target engagement to achieve a durable response.

PROTACs offer an alternative therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity. INY-03-041 is a PROTAC that has demonstrated potent and selective degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3][4][5] This guide will explore the technical details of INY-03-041, providing a comprehensive resource for researchers in the field.

Mechanism of Action

INY-03-041 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (pan-AKT), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker connecting these two moieties.[1][3][4]

The proposed mechanism of action is as follows:

-

Ternary Complex Formation: INY-03-041 simultaneously binds to both an AKT kinase and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to polyubiquitinate the AKT protein.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the AKT protein.

-

Catalytic Cycle: After degradation of the target protein, INY-03-041 is released and can engage another AKT protein and E3 ligase, enabling a catalytic mode of action.

This process is dependent on the components of the UPS, including CRBN, neddylation (a process required for cullin-RING ligase activation), and the proteasome itself.[6]

Caption: Mechanism of action for INY-03-041 as an AKT-targeting PROTAC.

Quantitative Data

Biochemical Inhibitory Activity

INY-03-041 retains potent inhibitory activity against the AKT isoforms, comparable to its parent inhibitor, GDC-0068.[4][6] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| AKT1 | 2.0 |

| AKT2 | 6.8 |

| AKT3 | 3.5 |

| S6K1 | 37.3 |

| PKG1 | 33.2 |

Data sourced from MedchemExpress and bioRxiv.[1][2][4][6]

Cellular Degradation and Anti-proliferative Activity

INY-03-041 induces potent degradation of all three AKT isoforms in a dose- and time-dependent manner in cellular assays.[1][2][6] Notably, maximal degradation is observed between 100 and 250 nM, with a diminution of degradation at concentrations of 500 nM and greater, a phenomenon known as the "hook effect".[1][2] This effect is characteristic of PROTACs and is attributed to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which are non-productive for ternary complex formation.

The anti-proliferative effects of INY-03-041 have been evaluated in a panel of cancer cell lines and compared to the parent inhibitor GDC-0068.

| Cell Line | GR50 (nM) for INY-03-041 | GR50 (nM) for GDC-0068 | Fold Increase in Potency |

| ZR-75-1 | 16 | 229 | 14.3 |

| T47D | - | - | - |

| LNCaP | - | - | - |

| MCF-7 | - | - | - |

| MDA-MB-468 | - | - | - |

| HCC1937 | - | - | - |

GR50 values represent the concentration for 50% growth rate inhibition. Data for T47D, LNCaP, MCF-7, MDA-MB-468, and HCC1937 were mentioned as being tested but specific GR50 values were not provided in the search results.[4][6]

A key feature of INY-03-041 is its ability to induce sustained degradation of AKT and durable inhibition of downstream signaling. Following a 12-hour treatment and subsequent washout, AKT levels remained suppressed for up to 96 hours.[4][6] This prolonged pharmacodynamic effect contrasts with the transient signaling inhibition observed with reversible inhibitors like GDC-0068.[4][6]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or described within supplementary materials of publications. However, based on the available information, the following outlines the key experimental approaches used to characterize INY-03-041.

Cell Culture and Treatment

-

Cell Lines: MDA-MB-468, HCC1937, ZR-75-1, T47D, LNCaP, and MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][4][6]

-

Compound Treatment: Cells are treated with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or control compounds (e.g., DMSO, GDC-0068) for specified durations (e.g., 0-24 hours).[1][2][6]

Immunoblotting for Protein Degradation

This is a fundamental assay to assess the degradation of target proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

INY-03-041 Trihydrochloride: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-03-041 is a potent and highly selective pan-AKT degrader developed as a chemical probe for studying the therapeutic potential of targeted protein degradation of the AKT kinase family. As a heterobifunctional molecule, or PROTAC (Proteolysis Targeting Chimera), INY-03-041 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This technical guide provides a comprehensive overview of the chemical structure, a generalized synthesis protocol, and the mechanism of action of INY-03-041, supported by quantitative data and detailed experimental insights.

Chemical Structure and Properties

INY-03-041 is a complex molecule comprising three key components: a ligand that binds to the target protein (an ATP-competitive AKT inhibitor, Ipatasertib), a ligand that recruits an E3 ubiquitin ligase (Lenalidomide, which binds to Cereblon), and a linker that connects these two moieties. The trihydrochloride salt form enhances the solubility of the compound for research purposes.

Chemical Formula: C₄₄H₅₆ClN₇O₅·3HCl

Molecular Weight: 907.38 g/mol (as trihydrochloride)

IUPAC Name: 3-(4-(10-(((S)-2-(4-chlorophenyl)-3-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)amino)decyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione trihydrochloride

CAS Number: 2503017-97-6 (for the free base)

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of INY-03-041 trihydrochloride is not publicly available, the general synthetic strategy involves the conjugation of the AKT inhibitor Ipatasertib (or a derivative) to the E3 ligase ligand Lenalidomide (or a derivative) via a linker.[1][] Based on synthetic schemes for similar PROTAC molecules, the synthesis likely proceeds through a series of standard organic chemistry reactions, including but not limited to:

-

Linker Synthesis: Preparation of a bifunctional linker with appropriate reactive groups at each end.

-

Amide Coupling: Formation of amide bonds to connect the linker to the Ipatasertib and Lenalidomide moieties. This is a common strategy in the synthesis of PROTACs.[3][4]

-

Purification: Purification of the final compound using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Salt Formation: Conversion of the free base to the trihydrochloride salt to improve solubility and handling.

A generalized synthetic workflow is depicted below.

Mechanism of Action

INY-03-041 acts as a PROTAC, inducing the degradation of AKT kinases through the ubiquitin-proteasome system.[1] The mechanism involves the formation of a ternary complex between the target protein (AKT), INY-03-041, and the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of AKT, marking it for degradation by the proteasome.

This degradation of AKT leads to a sustained inhibition of downstream signaling pathways, which are critical for cell survival and proliferation.[5][6]

Quantitative Data

In Vitro Inhibitory Activity

INY-03-041 demonstrates potent inhibitory activity against all three AKT isoforms.[1]

| Target | IC₅₀ (nM) |

| AKT1 | 2.0 |

| AKT2 | 6.8 |

| AKT3 | 3.5 |

| S6K1 | 37.3 |

| PKG1 | 33.2 |

Data sourced from MedchemExpress.[1]

Anti-proliferative Activity (GR₅₀)

The anti-proliferative effects of INY-03-041 have been evaluated in various cancer cell lines and compared to the parent AKT inhibitor, GDC-0068.[5][6]

| Cell Line | INY-03-041 GR₅₀ (nM) | GDC-0068 GR₅₀ (nM) |

| ZR-75-1 | 16 | 229 |

| T47D | Not Reported | Not Reported |

| LNCaP | Not Reported | Not Reported |

| MCF-7 | Not Reported | Not Reported |

| MDA-MB-468 | Not Reported | Not Reported |

| HCC1937 | Not Reported | Not Reported |

GR₅₀ values represent the concentration required to achieve a 50% reduction in the growth rate. Data sourced from a study by You et al.[5][6] In ZR-75-1 cells, INY-03-041 showed a 14-fold increased potency compared to GDC-0068.[5][6]

Experimental Protocols

While a specific protocol for the synthesis of INY-03-041 is not publicly detailed, a general protocol for a key experiment, Western Blotting to assess AKT degradation, is provided below based on common laboratory practices.

Western Blotting for AKT Degradation

Objective: To determine the extent of AKT protein degradation in cells treated with INY-03-041.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

INY-03-041

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-Vinculin or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or DMSO for a specified time (e.g., 12 or 24 hours).[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to quantify the levels of AKT proteins relative to the loading control.

-

Downstream Signaling and Sustained Effects

A key feature of INY-03-041 is its ability to induce sustained degradation of AKT and prolonged inhibition of downstream signaling, even after the compound is removed.[5][6] This is in contrast to traditional inhibitors where the effect is often reversible upon washout.

Conclusion

INY-03-041 is a valuable research tool for investigating the biological consequences of AKT degradation. Its potent and sustained activity provides a distinct pharmacological profile compared to traditional AKT inhibitors. This technical guide summarizes the key structural, synthetic, and mechanistic aspects of INY-03-041, offering a foundational resource for researchers in oncology and drug discovery. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of targeted AKT degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to INY-03-041 Trihydrochloride: A Pan-AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of INY-03-041 trihydrochloride, a potent and selective pan-AKT degrader. INY-03-041 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's function and application in research and drug development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Hyperactivation of this pathway is one of the most frequent alterations observed in human cancers, making the serine/threonine kinase AKT a prime therapeutic target.[2][4] While traditional small molecule inhibitors of AKT have been developed, they often face challenges such as incomplete target inhibition, off-target effects, and the development of resistance.

Targeted protein degradation using PROTACs offers an alternative and potentially more efficacious therapeutic strategy.[5] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

INY-03-041 is a PROTAC composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to lenalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7][8] By inducing the degradation of AKT, INY-03-041 offers a novel approach to inhibit the PI3K/AKT pathway, demonstrating potent anti-proliferative effects and sustained downstream signaling inhibition.[8][9]

Mechanism of Action

INY-03-041 functions by forming a ternary complex between the target protein (AKT) and the CRBN E3 ligase. This proximity induces the polyubiquitination of AKT, marking it for recognition and degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of INY-03-041 to induce the degradation of multiple AKT protein molecules.[6]

Quantitative Data

The following tables summarize the key in vitro efficacy and cellular activity data for INY-03-041.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | INY-03-041 IC₅₀ (nM) | GDC-0068 IC₅₀ (nM) |

| AKT1 | 2.0[7][8][9] | 5[9] |

| AKT2 | 6.8[7][8][9] | 18[9] |

| AKT3 | 3.5[7][8][9] | 8[9] |

| S6K1 | 37.3[7][8] | - |

| PKG1 | 33.2[7][8] | - |

Table 2: Cellular Anti-proliferative Activity (GR₅₀ values)

| Cell Line | INY-03-041 GR₅₀ (nM) | GDC-0068 GR₅₀ (nM) | INY-03-112 (Negative Control) GR₅₀ (nM) |

| ZR-75-1 | 16[8][9][10] | 229[8][9][10] | 413[8][9] |

| T47D | - | - | - |

| LNCaP | - | - | - |

| MCF-7 | - | - | - |

| MDA-MB-468 | Enhanced vs. GDC-0068[8][9] | - | Similar to INY-03-041[8][9] |

| HCC1937 | Enhanced vs. GDC-0068[8][9] | - | Similar to INY-03-041[8][9] |

Note: Specific GR₅₀ values for all cell lines were not consistently available across all sources. INY-03-112 is a non-CRBN binding control.

Table 3: Cellular Degradation Activity

| Cell Line | Treatment Conditions | Observation |

| MDA-MB-468 | 10-1000 nM, 0-24 hours | Potent, dose-dependent degradation of all three AKT isoforms.[7][8] |

| MDA-MB-468 | 12 hours | Maximal degradation observed between 100-250 nM.[7][8] |

| MDA-MB-468 | ≥ 500 nM | Diminished AKT degradation (Hook Effect).[5][7] |

| MDA-MB-468 | 250 nM | Partial degradation within 4 hours, progressive loss up to 24 hours.[7] |

| T47D & MDA-MB-468 | 250 nM, 12-hour treatment followed by washout | Sustained AKT degradation and inhibition of downstream signaling for up to 96 hours.[7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize INY-03-041.

Representative Synthesis of this compound

The synthesis of INY-03-041 involves the coupling of an Ipatasertib (GDC-0068) derivative with a lenalidomide-linker moiety. A detailed synthetic scheme is provided in the original publication by You et al. (2019).[8] Below is a representative protocol based on this scheme. The trihydrochloride salt can be prepared by treating the final compound with hydrochloric acid.

Materials:

-

Ipatasertib (GDC-0068) intermediate with a reactive amine

-

Lenalidomide-linker conjugate with a reactive aldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

1,2-Dichloroethane (DCE)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or dioxane)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Dissolve the lenalidomide-linker conjugate (1.0 equivalent) in DCE.

-

Add the Ipatasertib intermediate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield INY-03-041 as a free base.

-

To prepare the trihydrochloride salt, dissolve the purified INY-03-041 in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane).

-

Add a solution of hydrochloric acid (3.0 equivalents) in diethyl ether or dioxane dropwise with stirring.

-

The trihydrochloride salt will precipitate out of solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Western Blotting for AKT Degradation

This protocol is designed to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with INY-03-041.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

INY-03-041, GDC-0068, INY-03-112 (as controls)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-p-PRAS40, anti-vinculin or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of INY-03-041 (e.g., 10, 50, 100, 250, 500, 1000 nM) or a fixed concentration (e.g., 250 nM) for various time points (e.g., 0, 4, 8, 12, 24 hours). Include vehicle (DMSO), GDC-0068, and INY-03-112 as controls.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability Assay

This assay measures the anti-proliferative effects of INY-03-041. The Growth Rate (GR) inhibition metric is recommended to account for differences in cell division rates.

Materials:

-

Cancer cell lines (e.g., ZR-75-1, MDA-MB-468)

-

96-well plates

-

Cell culture medium

-

INY-03-041, GDC-0068, INY-03-112, lenalidomide

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the compounds for 72 hours.

-

At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

Calculate GR values for each concentration and determine the GR₅₀.

Visualizations

PI3K/AKT Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by INY-03-041.

Experimental Workflow for INY-03-041 Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a PROTAC degrader like INY-03-041.

Conclusion

This compound is a valuable research tool for studying the biological consequences of AKT degradation. Its ability to induce potent, selective, and sustained degradation of all three AKT isoforms provides a powerful alternative to traditional kinase inhibitors. The data and protocols presented in this guide are intended to facilitate the effective use and further investigation of this compound in cancer research and drug discovery. The distinct pharmacological profile of INY-03-041, particularly its durable effects, highlights the potential advantages of targeted protein degradation as a therapeutic modality.[8]

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

A Deep Dive into INY-03-041 Trihydrochloride: A PROTAC-Based Degrader of AKT1/2/3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INY-03-041 trihydrochloride, a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). Aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent driver in various human cancers, making AKT a prime therapeutic target. INY-03-041 represents a novel therapeutic strategy by inducing the degradation of AKT isoforms, offering potential advantages over traditional small-molecule inhibitors.

Mechanism of Action: A Bifunctional Approach

INY-03-041 is a heterobifunctional molecule that simultaneously binds to all three AKT isoforms (AKT1, AKT2, and AKT3) and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of AKT, marking it for degradation by the proteasome. This event-driven pharmacology leads to a sustained loss of AKT protein and prolonged inhibition of downstream signaling pathways that are critical for cell growth, proliferation, and survival.[3][4]

The design of INY-03-041 incorporates the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) as the AKT-binding moiety, conjugated to Lenalidomide, a known ligand for Cereblon.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Inhibitory Activity (IC50)

| Target | INY-03-041 (nM) | GDC-0068 (Ipatasertib) (nM) |

| AKT1 | 2.0[1][2][3][4] | 5[3][4] |

| AKT2 | 6.8[1][2][3][4] | 18[3][4] |

| AKT3 | 3.5[1][2][3][4] | 8[3][4] |

| S6K1 | 37.3[1][2][4] | Not Reported |

| PKG1 | 33.2[1][2][4] | Not Reported |

Table 2: Cellular Degradation Activity

| Cell Line | Treatment Conditions | Observed Effect |

| MDA-MB-468 | 10-1000 nM, 12 hours | Potent, dose-dependent degradation of all three AKT isoforms. Maximal degradation between 100-250 nM.[1][2] |

| MDA-MB-468 | 250 nM, 0-24 hours | Partial degradation of all AKT isoforms within 4 hours, with progressive loss up to 24 hours.[1][2] |

| MDA-MB-468 | ≥ 500 nM | Diminished AKT degradation (Hook Effect).[1][2][5] |

| T47D | 250 nM, 24 hours | No detectable levels of all three AKT isoforms.[3] |

Table 3: Anti-Proliferative Activity (GR50)

| Cell Line | INY-03-041 (nM) | GDC-0068 (Ipatasertib) (nM) |

| ZR-75-1 | 16[3][4] | 229[3][4] |

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the compound's mechanism and evaluation.

Figure 1: Simplified PI3K/AKT Signaling Pathway.

Figure 2: Mechanism of Action of INY-03-041.

Figure 3: General Workflow for Western Blot Analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided to enable replication and further investigation.

Western Blotting for AKT Degradation

This protocol is designed to assess the levels of AKT protein in cells following treatment with INY-03-041.

1. Cell Culture and Treatment:

-

Seed MDA-MB-468 or other appropriate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of INY-03-041 (e.g., 10, 50, 100, 250, 500, 1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 4, 12, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pan-AKT, AKT1, AKT2, AKT3, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Proliferation Assay (GR50 Determination)

This protocol measures the effect of INY-03-041 on cell growth and allows for the determination of the concentration that causes 50% growth inhibition (GR50).

1. Cell Seeding:

-

Seed cancer cells (e.g., ZR-75-1) in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of INY-03-041, GDC-0068, and relevant controls (e.g., a non-CRBN binding control) for a specified period (e.g., 72 hours).[3][4] Include a DMSO-treated control.

3. Cell Viability Measurement:

-

After the incubation period, measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.

4. Data Analysis:

-

Normalize the viability data to the DMSO-treated control.

-

Plot the normalized growth values against the log of the compound concentration.

-

Use a non-linear regression model to fit the dose-response curve and calculate the GR50 value.

Compound Washout Experiment

This experiment assesses the durability of the pharmacological effect after the compound is removed.

1. Treatment and Washout:

-

Treat cells (e.g., T47D or MDA-MB-468) with INY-03-041 (e.g., 250 nM) or an inhibitor control (e.g., GDC-0068) for a defined period (e.g., 12 hours).[3][4]

-

After the treatment, remove the media containing the compound.

-

Wash the cells twice with fresh, pre-warmed culture media to remove any residual compound.

-

Add fresh, compound-free media to the cells.

2. Time-Course Analysis:

-

At various time points after washout (e.g., 0, 24, 48, 72, 96 hours), lyse the cells and collect protein samples.[3][4]

3. Western Blot Analysis:

-

Perform Western blotting as described above to analyze the levels of total AKT and downstream signaling proteins such as phospho-PRAS40. This will reveal the rate of protein re-synthesis and the duration of downstream pathway inhibition.[3][4]

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that leverages the PROTAC technology to induce the selective degradation of AKT isoforms. Its ability to promote sustained and profound inhibition of AKT signaling offers a distinct pharmacological profile compared to traditional inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this innovative AKT degrader in various preclinical models of cancer and other diseases driven by aberrant AKT signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Cereblon-Mediated Degradation by INY-03-041 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 trihydrochloride is a potent and selective pan-AKT degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology. This molecule offers a novel therapeutic strategy by inducing the degradation of AKT proteins, which are central nodes in a signaling pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and detailed experimental protocols related to the Cereblon-mediated degradation induced by INY-03-041.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

INY-03-041 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (pan-AKT inhibitor Ipatasertib/GDC-0068), a ligand that recruits an E3 ubiquitin ligase (lenalidomide, which binds to Cereblon), and a linker connecting the two.[1]

The mechanism of action, as depicted in the signaling pathway below, involves the formation of a ternary complex between INY-03-041, the target AKT protein, and the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity, induced by INY-03-041, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the AKT protein. The resulting polyubiquitinated AKT is then recognized and targeted for degradation by the 26S proteasome. This catalytic process allows a single molecule of INY-03-041 to induce the degradation of multiple AKT protein molecules.

Quantitative Data Summary

The efficacy of INY-03-041 has been quantified through various in vitro assays. The following tables summarize the key inhibitory and degradation concentration values.

Table 1: In Vitro Inhibitory Activity of INY-03-041

| Target Kinase | IC50 (nM) |

| AKT1 | 2.0 |

| AKT2 | 6.8 |

| AKT3 | 3.5 |

| S6K1 | 37.3 |

| PKG1 | 33.2 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of INY-03-041 in Cancer Cell Lines

| Cell Line | Cancer Type | GR50 (nM) |

| ZR-75-1 | Breast Cancer | 16 |

| T47D | Breast Cancer | Not explicitly stated, but highly sensitive |

| LNCaP | Prostate Cancer | Not explicitly stated |

| MCF-7 | Breast Cancer | Not explicitly stated |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated |

| HCC1937 | Breast Cancer | Not explicitly stated |

GR50 represents the concentration for 50% growth rate inhibition. Data indicates INY-03-041 is potent in ZR-75-1 cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize INY-03-041.

Immunoblotting for AKT Degradation

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of AKT isoforms in response to INY-03-041 treatment.

Materials:

-

Cell Line: MDA-MB-468 (or other relevant cancer cell line)

-

Compound: this compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies: Rabbit anti-AKT1, anti-AKT2, anti-AKT3, and anti-pan-AKT.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of INY-03-041 (e.g., 10, 50, 100, 250, 500, 1000 nM) for a predetermined time (e.g., 12 or 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities using image analysis software.

Quantitative Mass Spectrometry-Based Proteomics

This protocol provides a general workflow for the unbiased identification and quantification of protein degradation events induced by INY-03-041.

Procedure:

-

Cell Culture and Lysis: Treat cells (e.g., MOLT-4) with INY-03-041 (e.g., 250 nM) or vehicle control for a specified time (e.g., 4 hours). Harvest and lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).

-

Protein Digestion: Quantify the protein concentration. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide. Digest the proteins into peptides using an enzyme such as trypsin.

-

Peptide Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify the relative abundance of proteins across the different treatment conditions.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effects of INY-03-041 on cancer cell lines.

Materials:

-

Cell Lines: ZR-75-1, T47D, LNCaP, MCF-7, MDA-MB-468, HCC1937

-

Compound: this compound

-

Assay Reagent: Cell Counting Kit-8 (CCK-8) or similar viability reagent.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of INY-03-041 for 72 hours.

-

Viability Measurement: Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GR50 value.

Conclusion and Future Directions

INY-03-041 represents a significant advancement in the targeted degradation of AKT, a key driver of tumorigenesis. Its ability to induce potent and sustained degradation of all three AKT isoforms highlights the potential of PROTAC technology to overcome the limitations of traditional inhibitors. The enhanced anti-proliferative effects observed with INY-03-041 compared to its parent inhibitor underscore the therapeutic advantages of a degradation-based approach.

Further research should focus on in vivo efficacy and pharmacokinetic/pharmacodynamic studies to translate these promising in vitro findings into clinical applications. The detailed protocols provided in this guide are intended to facilitate such research and encourage further exploration into the therapeutic potential of INY-03-041 and other Cereblon-mediated protein degraders. The "hook effect," where higher concentrations of the degrader lead to reduced degradation, is an important consideration for dose-response studies and warrants further investigation to optimize dosing strategies.

References

INY-03-041 Trihydrochloride: A Technical Guide to a Potent PROTAC Degrader in PI3K/AKT Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[2] INY-03-041 trihydrochloride is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of AKT, a central kinase in this pathway.[3][4] This technical guide provides an in-depth overview of INY-03-041, its mechanism of action, quantitative data, and detailed experimental protocols for its characterization in the context of PI3K/AKT pathway research.

INY-03-041 is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This design allows INY-03-041 to act as a molecular bridge, bringing AKT into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[2][5] This degradation-based approach offers a distinct pharmacological profile compared to traditional inhibition, with the potential for more sustained and profound pathway suppression.[2][5]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of INY-03-041 and its parent compound, Ipatasertib (GDC-0068).

Table 1: In Vitro Inhibitory Activity (IC50) of INY-03-041 and Ipatasertib [2][4][5]

| Compound | Target | IC50 (nM) |

| INY-03-041 | AKT1 | 2.0 |

| AKT2 | 6.8 | |

| AKT3 | 3.5 | |

| S6K1 | 37.3 | |

| PKG1 | 33.2 | |

| Ipatasertib (GDC-0068) | AKT1 | 5 |

| AKT2 | 18 | |

| AKT3 | 8 |

Table 2: Anti-proliferative Activity (GR50) of INY-03-041 and Ipatasertib in Various Cancer Cell Lines [2][5]

| Cell Line | Cancer Type | GR50 (nM) - INY-03-041 | GR50 (nM) - Ipatasertib (GDC-0068) |

| ZR-75-1 | Breast Cancer | 16 | 229 |

| T47D | Breast Cancer | 56 | 385 |

| LNCaP | Prostate Cancer | 78 | 456 |

| MCF-7 | Breast Cancer | 105 | 643 |

| MDA-MB-468 | Breast Cancer | 489 | 1000 |

| HCC1937 | Breast Cancer | 562 | 1000 |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of INY-03-041. These are representative protocols based on established methodologies and specific details mentioned in the cited literature for INY-03-041.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This protocol outlines the determination of IC50 values for INY-03-041 against AKT isoforms using a fluorescence resonance energy transfer (FRET)-based assay.[2][6][7][8]

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide

-

This compound

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates

-

Microplate reader capable of FRET measurements

Procedure:

-

Prepare a serial dilution of INY-03-041 in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the INY-03-041 dilutions.

-

Add 5 µL of the respective AKT enzyme diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the Ser/Thr peptide substrate and ATP (at a concentration near the Km for each enzyme) in kinase buffer.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of the Development Reagent Solution to each well.

-

Incubate for 1 hour at room temperature.

-

Measure the fluorescence at 445 nm and 520 nm using a microplate reader.

-

Calculate the emission ratio and the percent inhibition for each concentration of INY-03-041.

-

Plot the percent inhibition against the logarithm of the INY-03-041 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of AKT Degradation and Pathway Inhibition

This protocol describes the detection of total AKT levels and the phosphorylation of downstream targets to confirm INY-03-041-induced degradation and pathway inhibition.[2][5]

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-phospho-PRAS40 (Thr246), anti-vinculin or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of INY-03-041 (e.g., 10-1000 nM) or vehicle control (DMSO) for the desired time (e.g., 12 or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability/Proliferation Assay (GR50 Determination)

This protocol outlines the assessment of the anti-proliferative effects of INY-03-041 using a growth rate inhibition (GR) metric.[2][5]

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell counting solution (e.g., CellTiter-Glo®) or a method to determine cell confluence over time.

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a low density.

-

Allow cells to attach and start growing for 24 hours.

-

Treat the cells with a serial dilution of INY-03-041 or vehicle control.

-

At the time of treatment (time 0) and after a set period (e.g., 72 hours), measure the cell count or a surrogate for cell number (e.g., luminescence for CellTiter-Glo®).

-

Calculate the growth rate for each condition.

-

The GR50 value, the concentration at which the growth rate is inhibited by 50%, is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of INY-03-041 in the PI3K/AKT signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing INY-03-041.

Logical Relationship Diagram

Caption: The logical progression of INY-03-041's mechanism of action.

Further Considerations

Binding Affinity (Ki): As of the latest available data, specific Ki values for the binding of INY-03-041 to AKT isoforms have not been publicly reported. The provided IC50 values reflect the functional potency of the compound in enzymatic assays.

Safety and Toxicity: Detailed preclinical safety and toxicity data for INY-03-041 are not extensively available in the public domain. As a PROTAC, potential off-target degradation and the effects of sustained target depletion are important considerations for its safety profile.

Pharmacokinetics: The in vivo pharmacokinetic properties of INY-03-041 have not been reported in the available literature.[9]

Conclusion

This compound represents a significant tool for researchers studying the PI3K/AKT pathway. Its PROTAC-mediated degradation of AKT offers a powerful and sustained method of pathway inhibition, with demonstrated potency in various cancer cell lines.[2][5] The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals to effectively utilize and characterize INY-03-041 in their research endeavors. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile will be crucial for its potential translation into a therapeutic agent.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Targeted Protein Degradation: A Technical Overview of INY-03-041, a Potent AKT Degrader

For Immediate Release

Boston, MA – In the landscape of oncology research, the targeting of key signaling pathways remains a cornerstone of therapeutic development. The PI3K/AKT pathway, one of the most frequently hyperactivated signaling cascades in human cancers, has been a focal point of these efforts. Aberrant AKT activation drives tumor progression, proliferation, and survival, making it a prime target for therapeutic intervention. While traditional small molecule inhibitors have shown promise, their efficacy can be limited by factors such as the need for sustained target occupancy and the potential for drug resistance. A novel therapeutic modality, targeted protein degradation, offers a compelling alternative. This whitepaper details the discovery and development of INY-03-041, a potent and selective pan-AKT degrader, providing an in-depth guide for researchers, scientists, and drug development professionals.

Introduction to INY-03-041: A PROTAC Approach to AKT Degradation

INY-03-041 is a heterobifunctional degrader, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). It achieves this by co-opting the cell's natural protein disposal machinery. The molecule is composed of two key moieties:

-

An ATP-competitive AKT inhibitor: This portion of the molecule is based on GDC-0068 (also known as Ipatasertib), a potent pan-AKT inhibitor. This ensures high-affinity and selective binding to the AKT proteins.

-

An E3 Ubiquitin Ligase Ligand: INY-03-041 incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from lenalidomide. This recruits the cellular machinery responsible for tagging proteins for degradation.

By simultaneously binding to both AKT and Cereblon, INY-03-041 facilitates the formation of a ternary complex, leading to the ubiquitination of AKT and its subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of INY-03-041 to induce the degradation of multiple AKT protein molecules, offering the potential for a more profound and durable therapeutic effect compared to traditional inhibitors.

Quantitative Efficacy and Selectivity

The potency of INY-03-041 has been characterized through various in vitro assays, demonstrating its ability to both inhibit and degrade AKT isoforms at nanomolar concentrations.

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| IC50 (nM) | 2.0 | 6.8 | 3.5 |

Table 1: Inhibitory Potency of INY-03-041 against AKT Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of all three AKT isoforms by INY-03-041.

The anti-proliferative effects of INY-03-041 have been evaluated in a panel of cancer cell lines, showcasing enhanced potency compared to its parent AKT inhibitor, GDC-0068. The growth rate inhibition (GR50) metric was used to assess the concentration of the compound that reduces the cell growth rate by 50%.

| Cell Line | GR50 (nM) - INY-03-041 | GR50 (nM) - GDC-0068 | Fold Increase in Potency | Reference |

| ZR-75-1 | 16 | 229 | 14.3 | |

| T47D | N/A | N/A | N/A | |

| LNCaP | N/A | N/A | N/A | |

| MCF-7 | N/A | N/A | N/A | |

| MDA-MB-468 | N/A | N/A | N/A | |

| HCC1937 | N/A | N/A | N/A |

Table 2: Anti-proliferative Activity of INY-03-041 in Cancer Cell Lines. Comparison of GR50 values for INY-03-041 and GDC-0068 after a 72-hour treatment. Note: Specific GR50 values for all cell lines were not consistently available across the searched documents.

Mechanism of Action and Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. INY-03-041 intervenes in this pathway by inducing the degradation of AKT, thereby blocking downstream signaling.

Figure 1: The PI3K/AKT Signaling Pathway. This diagram illustrates the activation of AKT and its downstream effects on cellular processes like cell growth, proliferation, and apoptosis.

The mechanism of action of INY-03-041 involves hijacking the ubiquitin-proteasome system to induce targeted degradation of AKT.

Figure 2: Mechanism of Action of INY-03-041. This workflow illustrates how INY-03-041 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of AKT.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols used in the characterization of INY-03-041.

Immunoblotting for AKT Degradation

This protocol is used to qualitatively and semi-quantitatively assess the levels of AKT protein in cells following treatment with INY-03-041.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) in appropriate growth medium and allow them to adhere overnight. Treat the cells with varying concentrations of INY-03-041 (e.g., 10-1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 0-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (Growth Rate Inhibition)

This assay measures the effect of INY-03-041 on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of INY-03-041, GDC-0068, a non-CRBN binding control (INY-03-112), and lenalidomide.

-

Incubation: Incubate the cells for 72 hours.

-

Cell Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Calculate the growth rate inhibition (GR) values to account for variations in cell division rates. The GR50 value, the concentration at which the growth rate is inhibited by 50%, is then determined.

Compound Washout Experiment

This experiment is designed to assess the durability of the pharmacological effect of INY-03-041 after its removal.

-

Treatment: Treat cells with a fixed concentration of INY-03-041 (e.g., 250 nM) or GDC-0068 for a defined period (e.g., 12 hours).

-

Washout: After the treatment period, remove the compound-containing medium, wash the cells multiple times with fresh medium to ensure complete removal of the compound.

-

Time-Course Analysis: Add fresh, compound-free medium and incubate the cells for various time points (e.g., up to 96 hours).

-

Sample Collection and Analysis: At each time point, harvest the cells and perform immunoblotting to assess the levels of AKT and downstream signaling proteins like phosphorylated PRAS40 (pPRAS40).

Figure 3: General Experimental Workflow. This diagram outlines the typical progression of experiments for the discovery and characterization of a PROTAC degrader like INY-03-041.

Sustained Signaling Inhibition and Therapeutic Potential

A key advantage of INY-03-041 is its ability to induce prolonged inhibition of downstream signaling, even after the compound has been removed from the system. Washout experiments have demonstrated that AKT levels remain suppressed for up to 96 hours post-washout, leading to a sustained decrease in the phosphorylation of downstream targets like PRAS40. This durable pharmacodynamic effect suggests that AKT degradation may offer a more profound and lasting therapeutic benefit compared to reversible inhibition.

The enhanced anti-proliferative effects of INY-03-041 compared to GDC-0068 in certain cell lines further underscore the potential of this degradation-based approach. By physically removing the target protein, PROTACs like INY-03-041 can overcome resistance mechanisms that may arise from target overexpression.

Conclusion and Future Directions